N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide
Description
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide is a complex organic compound with a unique structure that combines a cyclopropane ring fused to an indene system and a triazole moiety
Properties
IUPAC Name |
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-13(7-19-8-17-18-15(19)21)16-6-12-11-5-9-3-1-2-4-10(9)14(11)12/h1-4,8,11-12,14H,5-7H2,(H,16,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLALRIIYZMLXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C3=CC=CC=C31)CNC(=O)CN4C=NNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropane-Indene System: This step involves the cyclopropanation of an indene derivative using a suitable carbene precursor under controlled conditions.
Introduction of the Triazole Moiety: The triazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate acylating agent.
Coupling of the Two Fragments: The final step involves coupling the cyclopropane-indene system with the triazole moiety using a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide: shares similarities with other compounds containing cyclopropane, indene, or triazole moieties.
Uniqueness
- The combination of these three structural elements in a single molecule is relatively rare, giving this compound unique properties and potential applications that are not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
